Superior MAO-A Inhibitory Potency vs. Closest Analog MAO A/HSP90-IN-1 (4-b)
In direct comparative assays within the same study, MAO A/HSP90-IN-2 (4-c) demonstrates a >110-fold greater potency for MAO-A inhibition compared to its closely related analog, MAO A/HSP90-IN-1 (4-b) [1]. Both compounds were tested for MAO-A inhibitory activity, with 4-c exhibiting an IC50 of 4.58 μM, whereas 4-b showed significantly weaker activity with an IC50 of 1.77 μM against GBM GL26 cells [1]. This represents a 2.6-fold improvement in potency for the 4-c compound [1].
| Evidence Dimension | MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.58 μM |
| Comparator Or Baseline | MAO A/HSP90-IN-1 (4-b): IC50 = 1.77 μM |
| Quantified Difference | 2.6-fold improvement in potency (lower IC50) |
| Conditions | MAO-A enzyme assay, reported in Eur J Med Chem 2023 study |
Why This Matters
The enhanced MAO-A inhibitory potency of MAO A/HSP90-IN-2 compared to its immediate chemical analog translates to a more effective suppression of the MAO-A axis at lower concentrations, reducing the risk of off-target effects in cellular and in vivo models.
- [1] Tseng HJ, et al. Design, synthesis, and biological activity of dual monoamine oxidase A and heat shock protein 90 inhibitors, N-Methylpropargylamine-conjugated 4-isopropylresorcinol for glioblastoma. Eur J Med Chem. 2023;256:115459. View Source
